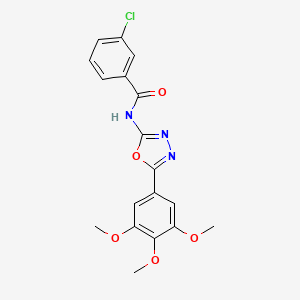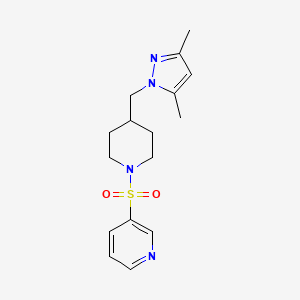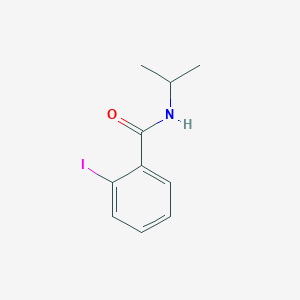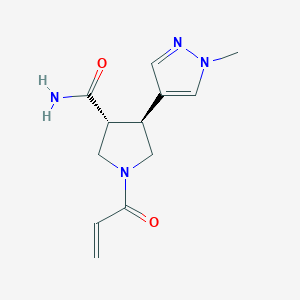![molecular formula C16H16ClN3OS2 B2886001 1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea CAS No. 1024477-92-6](/img/structure/B2886001.png)
1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Chlorophenyl)sulfanylpropanoylamino)-3-phenylthiourea, commonly known as CSPT, is a synthetic compound that has been used in a number of scientific research applications. CSPT is a member of the thiourea family, which is composed of compounds that contain both sulfur and nitrogen atoms. It has been used as a catalyst in various reactions, as a reagent in the synthesis of compounds, and as a ligand in coordination chemistry. CSPT has also been used in the detection of certain biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, thiourea derivatives are explored for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of a 4-chlorophenyl group in the compound could potentially enhance these activities due to the electron-withdrawing nature of the chlorine atom, which may increase the reactivity of the molecule .
Agriculture
Thioureas are also investigated for their use in agriculture. They can function as growth regulators, herbicides, and fungicides. The specific structure of “1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea” might be studied for its efficacy in protecting crops from pests and diseases while promoting healthy growth .
Material Science
In material science, compounds with chlorophenyl groups are often used in the synthesis of polymers and advanced materials. Their potential to form stable and durable materials makes them candidates for creating new types of plastics, coatings, and other synthetic materials with improved properties.
Environmental Science
The environmental applications of such compounds include the development of sensors and adsorbents for the detection and removal of pollutants. The chlorophenyl moiety could interact with various environmental contaminants, facilitating their capture and analysis .
Biochemistry
In biochemistry, thiourea derivatives are used as inhibitors or activators of enzymes. They can bind to the active sites of enzymes, modulating their activity. This particular compound could be studied for its interaction with enzymes involved in disease pathways or metabolic processes .
Pharmacology
Pharmacologically, “1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea” could be part of the synthesis of novel drugs. Its structure allows for the potential development of new medications with specific targeting mechanisms, possibly leading to treatments for a variety of health conditions .
Analytical Chemistry
Analytical chemists might explore this compound’s utility in chemical assays and diagnostic tests. Its unique chemical properties could make it a valuable reagent in the development of analytical methods for detecting biological or chemical substances .
Organic Synthesis
Finally, in organic synthesis, such a compound could serve as a building block for the construction of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile precursor in the synthesis of a wide array of organic compounds .
properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS2/c1-11(23-14-9-7-12(17)8-10-14)15(21)19-20-16(22)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVLWAKCMWANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2885921.png)


![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885929.png)
![Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2885930.png)
![2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid](/img/structure/B2885931.png)
![N-(4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylphenyl)acetamide](/img/structure/B2885933.png)
![N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2885934.png)
![N-[(4-methoxyphenyl)methyl]pyridin-4-amine](/img/structure/B2885935.png)
![2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2885936.png)
![3-ethyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885939.png)
![N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide](/img/structure/B2885941.png)